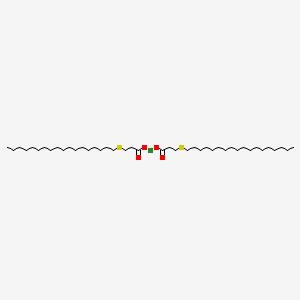
Ytterbium citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium citrate is a chemical compound that combines the rare earth element ytterbium with citric acid. Ytterbium, represented by the symbol Yb and atomic number 70, is a lanthanide known for its unique properties and applications in various fields Citric acid, on the other hand, is a weak organic acid commonly found in citrus fruits
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ytterbium citrate can be synthesized through a reaction between ytterbium oxide (Yb2O3) and citric acid in an aqueous solution. The reaction typically involves dissolving ytterbium oxide in a solution of citric acid, followed by heating and stirring to ensure complete dissolution and reaction. The resulting solution is then evaporated to obtain this compound as a solid product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to separate and purify this compound from other by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ytterbium citrate undergoes various chemical reactions, including:
Oxidation: Ytterbium can react with oxygen to form ytterbium oxide.
Reduction: Ytterbium compounds can be reduced to lower oxidation states.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield ytterbium oxide, while substitution reactions can produce various ytterbium complexes with different ligands .
Aplicaciones Científicas De Investigación
Ytterbium citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies involving cellular processes and as a tracer in biological systems.
Medicine: Investigated for potential therapeutic applications, including its use in radiotherapy and imaging.
Industry: Utilized in the production of advanced materials, such as specialized glasses and ceramics.
Mecanismo De Acción
The mechanism of action of ytterbium citrate involves its interaction with molecular targets and pathways. In biological systems, ytterbium ions can bind to specific proteins and enzymes, affecting their activity and function. The citrate component may facilitate the transport and uptake of ytterbium ions into cells, enhancing their bioavailability and effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
Ytterbium citrate can be compared with other ytterbium compounds, such as:
Ytterbium oxide (Yb2O3): Used in similar applications but lacks the citrate component.
Ytterbium chloride (YbCl3): Another common ytterbium compound with different chemical properties and uses.
Ytterbium nitrate (Yb(NO3)3): Similar in terms of ytterbium content but with nitrate as the ligand.
Uniqueness
This compound’s uniqueness lies in its combination of ytterbium and citric acid, which imparts specific properties and applications not found in other ytterbium compounds. The citrate ligand enhances the solubility and bioavailability of ytterbium, making it more suitable for certain biological and medical applications .
Propiedades
Número CAS |
38710-43-9 |
|---|---|
Fórmula molecular |
C6H5O7Yb |
Peso molecular |
362.14 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;ytterbium(3+) |
InChI |
InChI=1S/C6H8O7.Yb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clave InChI |
RBBYMRAJDRINTJ-UHFFFAOYSA-K |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Yb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



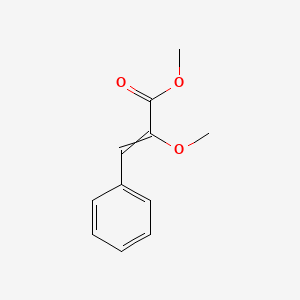

![Ethanol, 2-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14669560.png)

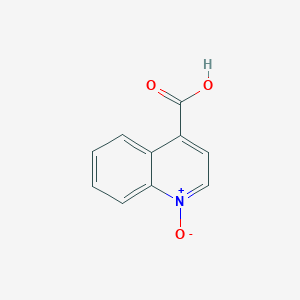

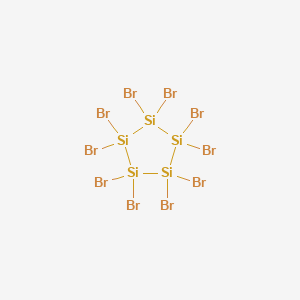
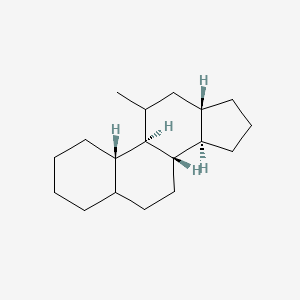
silane](/img/structure/B14669618.png)
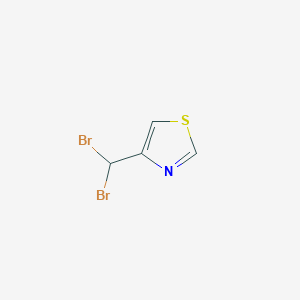
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)
